2,3,4,5,6-Pentafluorostyrene

説明

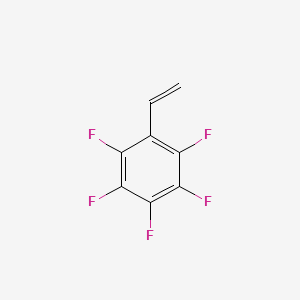

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJZCPNIJXVIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26838-55-1 | |

| Record name | Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30215645 | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-34-9 | |

| Record name | Pentafluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 653-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8W8899THA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3,4,5,6-pentafluorostyrene. This fluorinated monomer is a versatile building block in polymer chemistry and materials science, offering unique properties due to its highly fluorinated aromatic ring.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1] It is a derivative of styrene (B11656) where the five hydrogen atoms on the benzene (B151609) ring have been substituted by fluorine atoms.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₃F₅[2] |

| Molecular Weight | 194.10 g/mol [2] |

| Density | 1.406 g/mL at 25 °C[3] |

| Boiling Point | 62-63 °C at 50 mmHg[3] |

| Refractive Index | n20/D 1.446[3] |

| Flash Point | 34 °C (93.2 °F) - closed cup[4] |

| Appearance | Colorless liquid[5] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform.[1][3] |

| CAS Number | 653-34-9[2] |

Chemical Structure

The structure of this compound, systematically named 1-ethenyl-2,3,4,5,6-pentafluorobenzene, consists of a vinyl group (-CH=CH₂) attached to a pentafluorinated benzene ring.[2] This unique structure imparts high chemical reactivity, primarily centered on the terminal double bond and the electron-deficient aromatic ring.[1]

Caption: Chemical structure of this compound.

Spectral Data

-

NMR Spectroscopy : 1H, 13C, and 19F NMR spectra are available for this compound.[2][6][7] The 1H NMR spectrum shows signals corresponding to the vinyl protons.[6]

-

Infrared (IR) Spectroscopy : IR spectral data has been documented.[8]

-

Mass Spectrometry (MS) : Mass spectral data is also available for this compound.[9]

Reactivity and Key Reactions

The reactivity of this compound is dominated by its vinyl group and the highly fluorinated aromatic ring.

1. Polymerization: this compound can undergo polymerization through various methods, including free-radical polymerization, atom-transfer radical polymerization (ATRP), and anionic polymerization.[10][11][12] It is used to synthesize homopolymers and copolymers with monomers like styrene and N-phenylmaleimide.[4][10] The resulting poly(pentafluorostyrene) exhibits high thermal stability, chemical resistance, and a low refractive index, making it suitable for applications in optoelectronics.[12]

2. Reactions of the Vinyl Group: The terminal double bond is susceptible to addition reactions.[1] For instance, it can undergo epoxidation with common oxidants and hydrogenation under palladium-carbon catalysis to yield the corresponding ethylbenzene (B125841) derivative.[1]

3. Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the aromatic ring susceptible to nucleophilic attack. This allows for post-polymerization modification of poly(pentafluorostyrene).[12] The para-fluorine atom is particularly reactive towards nucleophiles like thiols, enabling the synthesis of functionalized polymers.[12][13]

Caption: Key reaction pathways of this compound.

Experimental Protocols

1. Purification of the Monomer: For polymerization reactions, this compound is typically purified by passing it through a column to remove inhibitors.[10] Subsequently, it is stored over a drying agent like calcium hydride and then vacuum-distilled before use.[10]

2. Olefin Addition Reaction: The following is a representative protocol for an olefin addition reaction:

-

In a dry reaction flask containing a magnetic stir bar, add this compound (97.1 mg, 0.50 mmol, 1.0 equiv).[1]

-

Subject the vial to three vacuum/argon cycles.[1]

-

Add 5 mL of an Ir(ppy)₃ stock solution in dry acetonitrile (B52724) under an inert atmosphere.[1]

-

Inject 2-bromo-2,2-difluoroacetic acid ethyl ester (104 mg, 0.5 mmol, 2.0 equiv) into the reaction mixture.[1]

-

Irradiate the mixture with a blue LED strip (λmax = 456 nm) for 24 hours, maintaining the temperature at 25°C with a fan.[1]

-

Monitor the reaction progress using thin-layer chromatography.[1]

-

After the reaction is complete, remove the solvent under reduced pressure.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the target product.[1]

Caption: Workflow for an olefin addition reaction.

Applications

The unique properties of this compound and its polymers make them valuable in various high-tech applications. These include:

-

Optical Waveguides : Used in the synthesis of fluorinated and photocrosslinkable liquid prepolymers for flexible optical waveguides.[3][4][14]

-

Low-Dielectric Constant Materials : The polymers are of interest to the optoelectronic industry for creating materials with low permittivity.[10]

-

Organocatalysis : Copolymers of this compound have been functionalized and used as organocatalysts.[11]

-

Biomedical Applications : Polymeric fluorinated nanoparticles prepared from this monomer have been explored for magnetic resonance imaging (MRI) applications.[3][14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 653-34-9 [chemicalbook.com]

- 4. 2,3,4,5,6-五氟苯乙烯 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. This compound(653-34-9) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(653-34-9) IR Spectrum [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ossila.com [ossila.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Monomeric 2,3,4,5,6-Pentafluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of monomeric 2,3,4,5,6-pentafluorostyrene (PFS), a fluorinated monomer essential for the synthesis of advanced polymers with applications in materials science, electronics, and biomedicine.

Core Physical and Chemical Properties

This compound, with the CAS number 653-34-9, is a colorless liquid distinguished by its unique aromatic odor.[1] Its chemical structure consists of a vinyl group attached to a pentafluorinated benzene (B151609) ring, which imparts significant chemical stability and unique properties to its polymers.[2]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₃F₅ | - | - |

| Molecular Weight | 194.10 | g/mol | - |

| Density | 1.406 | g/mL | at 25 °C |

| Boiling Point | 62-63 | °C | at 50 mmHg |

| 139-140 | °C | at 760 mmHg | |

| Refractive Index (n) | 1.446 | - | at 20 °C, D-line (589 nm) |

| Flash Point | 34 | °C | Closed Cup |

| Vapor Pressure | 3.34 | mmHg | at 25 °C |

| Solubility | Immiscible | - | In water |

| Soluble | - | In organic solvents like diethyl ether and methanol[3] | |

| Appearance | Colorless Liquid | - | - |

| Purity | ≥97.5% to ≥99.0% | % (GC) | Varies by supplier[2][3] |

Data compiled from multiple sources.[1][2][4][5][6]

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental methodologies. Below are detailed protocols representative of those used to obtain the data.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7][8]

-

Apparatus : Thiele tube, thermometer, small test tube (e.g., 150mm), capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and sample liquid.[8]

-

Procedure :

-

A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.[7]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8]

-

This protocol is based on ASTM D1217 and is used for accurate density measurements of pure liquid hydrocarbons.[2][9][10]

-

Apparatus : Bingham pycnometer, constant-temperature bath, thermometer, and analytical balance.[11]

-

Procedure :

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and its empty weight is recorded to a precision of ±0.1 mg.

-

The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 25 °C) until it reaches thermal equilibrium.[12]

-

The volume is adjusted precisely to the calibration mark on the pycnometer.

-

The pycnometer is removed from the bath, carefully cleaned on the outside, and weighed.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

This protocol is based on ASTM D1218 for measuring the refractive index of hydrocarbon liquids.[3][13][14]

-

Apparatus : An Abbe refractometer with a circulating constant-temperature bath and a light source (typically a sodium D-line source).[15][16]

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

The temperature of the prisms is regulated to the desired measurement temperature (e.g., 20 °C) using the circulating water bath.[16]

-

A few drops of the this compound sample are placed on the surface of the lower prism.[17]

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, they are removed by adjusting the dispersion compensator.

-

The refractive index is read directly from the instrument's scale.[18]

-

Visualizations of Logical and Experimental Relationships

The following diagrams, created using the DOT language, illustrate key processes and workflows related to this compound.

A common method for synthesizing styrenic compounds is the Wittig reaction, which converts an aldehyde into an alkene.[19][20] This diagram illustrates the logical flow of this synthesis for a fluorinated styrene.

This diagram outlines the sequential steps for determining the refractive index of a liquid sample using an Abbe refractometer, as detailed in the experimental protocol section.

This compound is primarily used as a monomer in polymerization reactions. Free radical polymerization is a common method to produce poly(pentafluorostyrene). This diagram shows the fundamental stages of this process.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. This compound | 653-34-9 [chemicalbook.com]

- 5. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A16833.14 [thermofisher.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. store.astm.org [store.astm.org]

- 10. petrolube.com [petrolube.com]

- 11. scribd.com [scribd.com]

- 12. kaycantest.com [kaycantest.com]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. refractometer.pl [refractometer.pl]

- 16. photonics.com [photonics.com]

- 17. mikroskop-online.de [mikroskop-online.de]

- 18. hinotek.com [hinotek.com]

- 19. benchchem.com [benchchem.com]

- 20. Wittig Reaction [organic-chemistry.org]

Spectroscopic analysis of 2,3,4,5,6-Pentafluorostyrene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorostyrene is a fluorinated monomer of significant interest in polymer chemistry and materials science. Its unique electronic properties, arising from the heavily fluorinated aromatic ring, impart distinct characteristics to the polymers derived from it. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum is characterized by the signals from the vinyl protons.

| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 6.65 | ddd | J(H-H_trans) = 17.6, J(H-H_cis) = 11.2, J(H-F) = 2.5 | -CH= |

| 5.95 | dd | J(H-H_cis) = 11.2, J(H-F) = 1.5 | =CH₂ (cis) |

| 5.65 | dd | J(H-H_trans) = 17.6, J(H-F) = 1.0 | =CH₂ (trans) |

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with characteristic shifts for the aromatic and vinyl carbons.

| Chemical Shift (ppm) | Assignment |

| 144.5 (dm, J(C-F) ≈ 250 Hz) | C-3, C-5 |

| 138.0 (dm, J(C-F) ≈ 250 Hz) | C-4 |

| 137.5 (dm, J(C-F) ≈ 250 Hz) | C-2, C-6 |

| 125.0 (t, J(C-F) ≈ 4.0 Hz) | -CH= |

| 116.5 (t, J(C-F) ≈ 20 Hz) | C-1 |

| 113.0 | =CH₂ |

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for characterizing the fluorine atoms on the aromatic ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -142.5 | m | F-2, F-6 |

| -155.0 | t | F-4 |

| -163.0 | m | F-3, F-5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | Medium | =C-H stretch (vinyl) |

| 1650 | Strong | C=C stretch (vinyl) |

| 1520, 1490 | Strong | C=C stretch (aromatic) |

| 1200 - 1000 | Strong | C-F stretch |

| 980, 920 | Strong | =C-H bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 175 | 40 | [M - F]⁺ |

| 167 | 80 | [M - C₂H₃]⁺ |

| 145 | 30 | [C₆F₄]⁺ |

| 127 | 25 | [C₅F₃]⁺ |

| 117 | 50 | [C₆F₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 5% (w/v) solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 100 ppm

-

Reference: External CFCl₃

-

FT-IR Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Mode: Transmission

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Spectral Range: 4000 - 400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 100 ppm solution of this compound was prepared in dichloromethane.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC system.

-

Mass Spectrometer: Agilent 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless).

-

Oven Program: Initial temperature 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40 - 400 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Health and safety handling guidelines for 2,3,4,5,6-Pentafluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety guidelines for handling 2,3,4,5,6-Pentafluorostyrene (CAS No. 653-34-9). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the risks and mitigation strategies.

Chemical and Physical Properties

This compound is a fluorinated monomer used in the synthesis of various polymers.[1][2] Its physical and chemical properties are crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C8H3F5[3] |

| Molecular Weight | 194.10 g/mol [3] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 62-63 °C at 50 mmHg[1] |

| Density | 1.406 g/mL at 25 °C[1] |

| Flash Point | 34 °C (93.2 °F) - closed cup[4] |

| Refractive Index | n20/D 1.446[1] |

Hazard Identification and Classification

This chemical is classified as a flammable liquid and vapor.[5][6]

| Hazard Classification | Category |

| Flammable Liquids | Category 3[5] |

| GHS Signal Word | Warning[4][6] |

| Hazard Statement | H226: Flammable liquid and vapor[6] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks.

Handling

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use only non-sparking tools.[6]

-

Take precautionary measures against static discharge.[6]

-

Ground and bond container and receiving equipment.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Wear appropriate personal protective equipment (PPE).[6]

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Work under a chemical fume hood.

Storage

-

Keep the container tightly closed.[6]

-

Store in a freezer at -20°C for long-term storage.[1]

-

Incompatible materials to avoid include acids, bases, halogens, and reducing agents.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] |

| Protective clothing to prevent skin contact.[5] | |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask of type N95 (US) or an ABEK (EN14387) respirator filter may be suitable.[4] |

Emergency Procedures

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Take off immediately all contaminated clothing. If skin irritation persists, call a physician.[5][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[5] Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: Absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Experimental Protocols

While specific experimental protocols involving this compound are diverse and depend on the research context, any protocol should incorporate the safety measures outlined in this guide. For instance, a polymerization reaction protocol would include the following safety-critical steps:

-

Reaction Setup: Assemble glassware in a fume hood. Ensure all equipment is dry and free of contaminants. Ground all metal equipment to prevent static discharge.

-

Reagent Handling: Dispense this compound using a syringe or cannula under an inert atmosphere to prevent exposure to air and moisture. Wear appropriate PPE, including gloves and safety glasses.

-

Reaction Monitoring: Monitor the reaction temperature to prevent overheating, especially for exothermic polymerizations.

-

Workup and Purification: Quench the reaction carefully. Handle solvents and other reagents used in the workup according to their respective safety data sheets.

-

Waste Disposal: Dispose of all chemical waste, including residual monomer and solvents, in designated hazardous waste containers.

Visualizations

Logical Workflow for Handling a Spill

Caption: Emergency response workflow for a this compound spill.

General Handling and Storage Protocol

Caption: Protocol for safe handling and storage of this compound.

References

- 1. This compound 99 , p-tert-butylcatechol 0.1 inhibitor 653-34-9 [sigmaaldrich.com]

- 2. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5,6-ペンタフルオロスチレン 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. calpaclab.com [calpaclab.com]

In-depth Technical Guide: Thermal Stability and Degradation of Poly(2,3,4,5,6-Pentafluorostyrene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is a fluorinated polymer of significant interest due to its unique properties, including high thermal stability, chemical resistance, and low dielectric constant. This guide provides a comprehensive overview of the thermal stability and degradation behavior of PPFS, drawing from available scientific literature. It includes a summary of key thermal properties, detailed experimental protocols for thermal analysis, and a discussion of the potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of PPFS in various applications, including drug development and advanced materials.

Introduction

Poly(this compound), a polymer synthesized from the radical polymerization of pentafluorostyrene monomer, possesses a unique combination of properties conferred by the high degree of fluorination on the phenyl ring. These properties, particularly its notable thermal stability, make it a candidate for applications requiring robust materials that can withstand elevated temperatures. Understanding the thermal behavior of PPFS is crucial for defining its processing window, predicting its long-term performance, and ensuring its safe handling and application. This guide synthesizes the available data on the thermal stability and degradation of PPFS, providing a technical foundation for its use in research and development.

Thermal Stability of Poly(this compound)

The thermal stability of a polymer is a critical parameter that determines its operational temperature limits. For PPFS, its highly fluorinated structure contributes significantly to its enhanced thermal resistance compared to its non-fluorinated counterpart, polystyrene.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring weight loss as a function of temperature.

Data Summary:

| Parameter | Value | Atmosphere | Reference |

| Onset Degradation Temperature (Tonset) | 408 °C | Synthetic Air | [1] |

Note: The onset temperature is the point at which significant thermal degradation begins.

Discussion: The available data indicates that PPFS exhibits high thermal stability, with degradation commencing at temperatures exceeding 400°C, even in an oxidative environment (synthetic air)[1]. This high decomposition temperature is a key attribute for applications requiring thermal robustness. Further studies under inert atmospheres, such as nitrogen, would be beneficial to delineate the intrinsic thermal stability of the polymer backbone without the influence of oxidative degradation mechanisms.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), which is a critical parameter for determining the material's processing and service temperatures.

Data Summary:

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) | 80 °C |

Discussion: The glass transition temperature of PPFS is reported to be approximately 80°C. This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a crucial factor in determining the upper service temperature for applications where dimensional stability is important and provides a lower limit for melt processing. A definitive determination of the Tg through a detailed DSC thermogram would be valuable for a more comprehensive understanding of its thermal behavior.

Thermal Degradation of Poly(this compound)

The process of thermal degradation involves the breaking of chemical bonds within the polymer structure at elevated temperatures, leading to the formation of lower molecular weight fragments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-GC-MS is a powerful analytical technique for identifying the degradation products of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Discussion of Expected Degradation Products: While specific Py-GC-MS data for PPFS is not readily available in the reviewed literature, the degradation mechanism can be inferred from the behavior of analogous polymers like polystyrene. The thermal degradation of polystyrene is known to proceed via random chain scission followed by depolymerization, yielding the styrene (B11656) monomer as the primary product, along with dimers and trimers.

For PPFS, a similar degradation pathway is anticipated, which would likely involve:

-

Chain Scission: Initial cleavage of the polymer backbone at high temperatures.

-

Depolymerization: "Unzipping" of the polymer chain to yield the pentafluorostyrene monomer.

-

Formation of Oligomers: Generation of dimers, trimers, and other larger fragments of the polymer chain.

The pentafluorophenyl group's electronic and steric effects may influence the specifics of the degradation pathway and the distribution of degradation products compared to polystyrene.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the thermal properties of PPFS.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of PPFS.

Methodology:

-

A sample of PPFS (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or an oxidative gas like synthetic air (flow rate of 20-50 mL/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the residual weight at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of PPFS.

Methodology:

-

A small sample of PPFS (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

A heat-cool-heat cycle is typically employed:

-

First Heating Scan: The sample is heated from a low temperature (e.g., 25°C) to a temperature well above its expected Tg (e.g., 150°C) at a controlled heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: The sample is heated again at the same controlled rate. The Tg is determined from this second heating scan as a step-like change in the heat flow signal.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of the thermal degradation of PPFS.

Methodology:

-

A small amount of the PPFS sample (typically in the microgram range) is placed in a pyrolysis sample holder.

-

The sample is introduced into the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.

-

The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (typically helium).

-

The volatile pyrolysis products are swept into the GC column by the carrier gas.

-

The components are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded, allowing for its identification by comparison with mass spectral libraries and fragmentation patterns.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of PPFS.

Proposed Thermal Degradation Pathway of PPFS

Caption: Proposed thermal degradation pathway of PPFS.

Conclusion

Poly(this compound) is a thermally robust polymer with a degradation onset temperature exceeding 400°C. Its glass transition temperature of approximately 80°C provides a useful processing window. While the precise degradation mechanism and the full spectrum of its thermal decomposition products require further investigation, it is anticipated to degrade primarily through chain scission and depolymerization, yielding the corresponding monomer and oligomeric fragments. The detailed experimental protocols provided in this guide offer a framework for the comprehensive thermal characterization of PPFS and its derivatives. Further research, particularly utilizing Py-GC-MS, is recommended to fully elucidate the degradation pathways and provide a more complete understanding of the thermal behavior of this promising fluoropolymer.

References

Solubility Characteristics of 2,3,4,5,6-Pentafluorostyrene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of 2,3,4,5,6-pentafluorostyrene in various organic solvents. This information is critical for professionals in research and development who utilize this versatile monomer in the synthesis of fluorinated polymers and other advanced materials. Understanding its solubility is paramount for reaction setup, purification processes, and material formulation.

Core Solubility Profile

This compound, a colorless to light yellow liquid, is a fluorinated monomer widely used in polymer chemistry. Its highly fluorinated phenyl ring imparts unique properties to the resulting polymers, including thermal stability, chemical resistance, and low surface energy. The solubility of this monomer is a key parameter for its application in various synthetic procedures.

Based on available data, this compound is generally characterized as being immiscible with water but soluble in a range of common organic solvents.[1][2] This behavior is consistent with its chemical structure, which combines a nonpolar vinyl group and a highly fluorinated, relatively nonpolar aromatic ring.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility information and observations from various sources provide a strong basis for solvent selection. The following table summarizes the known solubility characteristics of this compound in several organic solvents.

| Solvent Class | Solvent Name | Solubility Profile |

| Alcohols | Methanol (B129727) | Soluble. A 10% solution in methanol has been reported to be clear, indicating good solubility.[3] |

| Ethers | Diethyl Ether | Soluble. A 10% solution in diethyl ether is reported to be clear.[3] |

| Tetrahydrofuran (THF) | Expected to be soluble. The corresponding polymer, poly(pentafluorostyrene), is soluble in THF.[4] | |

| Chlorinated Solvents | Dichloromethane | Soluble.[5] |

| Chloroform | Soluble.[5] The polymer of this compound is also known to be soluble in chloroform. | |

| Esters | Ethyl Acetate | Soluble.[5] |

| Ketones | Acetone | Expected to be soluble. Poly(pentafluorostyrene) is soluble in acetone.[4] |

| Methyl Ethyl Ketone (MEK) | Expected to be soluble. The polymer, poly(pentafluorostyrene), exhibits solubility in MEK.[4] | |

| Amides | N-Ethyl-2-pyrrolidone (NEP) | Expected to be soluble, as the polymer demonstrates solubility in this solvent.[4] |

| Aqueous | Water | Immiscible/Insoluble.[1][2] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of a compound such as this compound in an organic solvent.

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane, toluene)

-

Small test tubes or vials (e.g., 13x100 mm) with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Constant temperature bath (optional, for temperature-dependent studies)

Experimental Procedure:

-

Preparation of the Test System :

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of a specific organic solvent to its corresponding labeled test tube.

-

-

Addition of the Solute :

-

Carefully add a small, pre-weighed amount of this compound to the solvent in the test tube. A typical starting point is approximately 20-30 mg of the solid or 20-30 µL of the liquid. For a semi-quantitative assessment, the amount added should be accurately recorded.

-

-

Mixing and Observation :

-

Securely stopper the test tube and agitate the mixture vigorously using a vortex mixer for a period of 60 seconds.

-

Visually inspect the solution against a well-lit background to determine if the solute has completely dissolved. The absence of any visible solid particles or liquid droplets indicates that the substance is soluble at that concentration. The formation of a clear, homogeneous solution is the primary indicator of solubility.

-

-

Incremental Addition for Semi-Quantitative Analysis :

-

If the initial amount of this compound dissolves completely, continue to add small, known increments of the solute to the solution.

-

After each addition, repeat the vigorous mixing step and visual observation.

-

Continue this process until the solute no longer dissolves, and a saturated solution is formed (i.e., solid particles or liquid droplets remain undissolved after thorough mixing).

-

The total amount of solute added to the known volume of solvent before saturation is reached provides a semi-quantitative measure of its solubility.

-

-

Temperature Control (Optional) :

-

For determining the effect of temperature on solubility, the test tubes can be placed in a constant temperature bath for a specified period before and during the experiment. The temperature should be recorded along with the solubility observations.

-

-

Data Recording :

-

For each solvent, record the observations, noting whether the this compound was soluble, partially soluble, or insoluble.

-

For semi-quantitative measurements, record the mass or volume of the solute that dissolved in the specific volume of the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a chemical compound in a given solvent.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, including alcohols, ethers, chlorinated solvents, esters, and ketones, while being immiscible in water. This solubility profile makes it a versatile monomer for various polymerization reactions and chemical syntheses. For applications requiring precise solubility data, the experimental protocol outlined in this guide can be employed to obtain semi-quantitative results. The provided information serves as a valuable resource for researchers and professionals working with this important fluorinated compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 50 g, CAS No. 653-34-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 25 g | Request for Quote [thermofisher.com]

- 4. ossila.com [ossila.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Commercial Grades, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,5,6-pentafluorostyrene (PFS), a versatile fluorinated monomer critical for the development of advanced polymers and materials. This document covers its commercial availability and purity grades, key applications in materials science, and detailed experimental protocols for its polymerization and subsequent modification.

Introduction to this compound

This compound (CAS No: 653-34-9) is a colorless liquid distinguished by its pentafluorinated phenyl ring attached to a vinyl group. This high degree of fluorination imparts unique properties to its polymers, including high thermal stability, chemical resistance, hydrophobicity, and low surface energy. These characteristics make poly(pentafluorostyrene) (PPFS) and its copolymers highly valuable in specialized applications, including low-loss optical waveguides, dielectric materials, and biocompatible surfaces.[1][2] A key feature of PFS-derived polymers is the reactivity of the para-fluorine atom, which is susceptible to nucleophilic aromatic substitution, enabling straightforward post-polymerization modification—a concept often referred to as "thiol-para-fluoro click chemistry".[3][4][5]

Commercial Suppliers and Purity Grades

This compound is available from several major chemical suppliers in various purity grades. The monomer is typically stabilized with inhibitors such as 4-tert-butylcatechol (B165716) (TBC) to prevent spontaneous polymerization.

| Supplier | Brand/Product Line | Purity Grade | Inhibitor Information |

| Sigma-Aldrich | Aldrich | 99% | Contains 0.1% p-tert-butylcatechol[6][7] |

| Fisher Scientific | Thermo Scientific Chemicals | 98% | Stabilized with 250ppm 4-tert-butylcatechol[8][9] |

| TCI America | --- | >98.0% (GC) | Stabilized with TBC[10][11] |

| Carl ROTH | --- | ≥95% | Not specified |

Key Applications and Research Areas

The unique properties of this compound make it a monomer of significant interest in several advanced research and development fields:

-

Advanced Polymer Synthesis : PFS can be polymerized using various techniques, including free-radical and controlled/living radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[1][12] This allows for the synthesis of well-defined homopolymers and block copolymers with precise molecular weights and low dispersity.[1]

-

Optical Waveguides : Due to their low refractive index and high transparency, polymers derived from PFS are excellent candidates for the core and cladding layers in flexible optical waveguides and other photonic devices.[8]

-

Biomaterials and Surface Modification : The ability to modify the surface of PPFS via the thiol-para-fluoro reaction allows for the grafting of biomolecules, such as sugars, to create biocompatible or functionalized surfaces for biological imaging and cell culture applications.

-

Fuel Cell Membranes : Post-polymerization modification of PPFS is used to introduce functional groups, such as sulfonic or phosphonic acids, creating proton-conductive membranes for fuel cell applications.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, derived from published research.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol describes the homopolymerization of PFS using ATRP to create a well-defined polymer. The method is adapted from Jankova, K. et al., Macromolecules.[1][12]

Materials:

-

This compound (PFS) monomer, inhibitor removed

-

1-Phenylethyl bromide (PhEBr) initiator

-

Copper(I) bromide (CuBr) catalyst

-

2,2′-Bipyridine (bipy) ligand

-

Anhydrous solvent (e.g., xylene)

-

Methanol (for precipitation)

-

Schlenk tube and nitrogen/argon line

Procedure:

-

Monomer Purification : Pass the PFS monomer through a disposable inhibitor-remover column prior to use.[1][12]

-

Reaction Setup : In a Schlenk tube, add CuBr (0.51 mmol) and bipy (1.02 mmol).

-

Component Addition : Add the initiator, PhEBr (0.51 mmol), and the purified PFS monomer (27.50 mmol).

-

Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization : Backfill the Schlenk tube with nitrogen or argon and place it in a preheated oil bath at 110 °C to initiate polymerization.[12]

-

Monitoring : At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion and polymer molecular weight by NMR and Size Exclusion Chromatography (SEC).[12]

-

Termination and Precipitation : After the desired conversion is reached, cool the reaction, dilute the mixture with a suitable solvent, and precipitate the polymer by adding the solution dropwise into a large volume of stirred methanol.[1]

-

Purification : Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 2: Post-Polymerization Modification via Thiol-para-fluoro Reaction

This protocol details the modification of a pre-synthesized poly(pentafluorostyrene) backbone with alkyl thiol chains, a common strategy for tuning polymer properties. The method is adapted from Artar, M. et al.[8][10]

Materials:

-

Poly(pentafluorostyrene) (PPFS)

-

1-Octadecanethiol (B147371) (or other thiol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst/base

-

Methyl ethyl ketone (MEK) as solvent

-

Ethanol (B145695)/Water mixture (for precipitation)

Procedure:

-

Polymer Dissolution : Dissolve PPFS (12 g, 0.0620 mol) in MEK (150 mL) in a round-bottom flask.[8][10]

-

Reagent Addition : To the polymer solution, add 1-octadecanethiol (0.32 equivalents relative to PFS monomer units) and DBU (0.64 equivalents). The DBU acts as a base to deprotonate the thiol.[8][10]

-

Reaction : Stir the mixture vigorously at room temperature for 1 hour. The reaction proceeds via nucleophilic substitution of the para-fluorine on the PFS rings by the thiolate anion.[8][10]

-

Precipitation : After 1 hour, pour the reaction solution into a stirred mixture of Ethanol:Water (5:1 v/v) to precipitate the modified polymer.[8][10]

-

Washing and Drying : Collect the solid precipitate by filtration. Wash the solid sequentially with water (50 mL) and ethanol (100 mL) to remove residual reagents and solvent.[8][10]

-

Final Product : Dry the purified, modified polymer under vacuum until a constant weight is achieved.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships described in this guide.

Caption: Workflow for Atom Transfer Radical Polymerization of PFS.

Caption: Logical diagram of the Thiol-para-fluoro modification.

Safety and Handling

This compound is a flammable liquid and vapor (H226).[4] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4] Personal protective equipment, including gloves and eye/face protection, is mandatory.[4] The monomer is typically stored under refrigeration (-20°C) to ensure stability and prevent polymerization.[6] It is incompatible with strong oxidizing agents, acids, and bases.

References

- 1. The mechanism of the nucleophilic substitution reactions of polyfluoroarenes (1967) | J. M. Birchall | 11 Citations [scispace.com]

- 2. Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2,3,4,5,6-Pentafluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluorostyrene (PFS) is a fluorinated monomer of significant interest in materials science and polymer chemistry. The electron-withdrawing nature of the pentafluorophenyl group profoundly influences the reactivity of the vinyl moiety, making it a versatile building block for the synthesis of advanced polymers with unique thermal, chemical, and optical properties. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in PFS, with a focus on polymerization, nucleophilic addition reactions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Polymerization of this compound

The vinyl group of PFS readily undergoes polymerization through various mechanisms, including free-radical polymerization, atom transfer radical polymerization (ATRP), and nitroxide-mediated polymerization (NMP). These methods allow for the synthesis of homopolymers (polypentafluorostyrene, PPFS) and copolymers with controlled molecular weights and architectures.

Free-Radical Polymerization

Free-radical polymerization of PFS is a straightforward method to produce high molecular weight PPFS. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator.

Experimental Protocol: Free-Radical Polymerization of Pentafluorostyrene

-

Materials: this compound (PFS), azo-bis(isobutyronitrile) (AIBN), methyl ethyl ketone (MEK), isopropanol (B130326).

-

Procedure:

-

Dissolve PFS (100 g, 0.515 mol) in MEK (70 mL).

-

Stir the solution under an argon atmosphere for 10 minutes.

-

Add AIBN (0.215 g, 0.0013 mol) to the solution and continue stirring under an inert atmosphere for another 10 minutes.

-

Rapidly heat the reaction mixture to 80°C under reflux.

-

After 13 hours, precipitate the polymer solution in isopropanol (700 mL). Repeat the precipitation.

-

Filter the solid product and wash with isopropanol (200 mL).

-

Dry the resulting white-yellowish powder in a vacuum oven at 40°C.

-

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The polymerization of PFS via ATRP has been successfully demonstrated, enabling the creation of block copolymers.[1]

Table 1: Quantitative Data for ATRP of Pentafluorostyrene Copolymers

| Copolymer | Monomer Feed Ratio (Styrene:PFS) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| PS-b-PPFS | 1:1 | 7 | 85 | 12,500 | 1.15 |

Mn = Number-average molecular weight, Đ = Dispersity Index

Experimental Protocol: Synthesis of Polystyrene-block-polypentafluorostyrene (PS-b-PPFS) by ATRP

-

Materials: Polystyrene macroinitiator (PS-Br), this compound (PFS), CuBr, 2,2'-bipyridine (B1663995) (bipy), xylene, tetrahydrofuran (B95107) (THF), methanol (B129727).

-

Procedure:

-

Dissolve PS-Br macroinitiator (0.5 g) in xylene (7 mL).

-

Add PFS (7 mL), CuBr (0.0072 g), and bipy (0.0156 g).

-

Perform three freeze-pump-thaw cycles to degas the mixture.

-

Heat the reaction mixture to 110°C for 7 hours.

-

Upon completion, dilute the mixture with THF and filter to remove the catalyst.

-

Precipitate the block copolymer in methanol.

-

Recover the product after vacuum-drying.

-

Nitroxide-Mediated Polymerization (NMP)

NMP is another controlled radical polymerization method suitable for PFS, offering good control over polymer architecture.[2][3] Copolymers of PFS and methyl methacrylate (B99206) (MMA) have been synthesized using this technique.[2][4]

Table 2: Quantitative Data for NMP of Pentafluorostyrene/Methyl Methacrylate Copolymers [4]

| Copolymer ID | PFS Molar Feed (fPFS,0) | Mn ( kg/mol ) | Đ (Mw/Mn) |

| PFS/MMA-100 | 1.00 | 19.9 | 1.15 |

| PFS/MMA-80 | 0.80 | 74.1 | 1.25 |

| PFS/MMA-50 | 0.50 | 25.1 | 1.25 |

| PFS/MMA-20 | 0.20 | 22.1 | 1.29 |

| PFS/MMA-08 | 0.08 | 21.0 | 1.29 |

Data obtained from NMP at 90°C in 50 wt% xylenes (B1142099) solution initiated by BlocBuilder-MA.[4]

Experimental Protocol: Synthesis of PFS/MMA Random Copolymers by NMP [2]

-

Materials: MAMA-SG1 initiator, SG1 free nitroxide, xylenes, this compound (PFS), methyl methacrylate (MMA).

-

Procedure (for PFS/MMA-20/80):

-

To a three-neck round-bottom flask equipped with a condenser and thermocouple, add MAMA-SG1 (0.153 g, 0.40 mmol), SG1 (0.0177 g, 0.06 mmol), xylenes (10 g), PFS (3.26 g, 16.8 mmol), and MMA (6.74 g, 67.3 mmol).

-

Stir the reaction mixture and bubble with nitrogen for 30 minutes.

-

Maintain a nitrogen atmosphere and heat the mantle to 90°C.

-

Periodically take samples via syringe for analysis.

-

Figure 1: General workflow for the polymerization of this compound.

Nucleophilic Addition to the Vinyl Group

The electron-deficient nature of the pentafluorophenyl ring enhances the electrophilicity of the vinyl group in PFS, making it susceptible to nucleophilic attack. This reactivity is distinct from the well-documented nucleophilic aromatic substitution of the para-fluorine on the polymer backbone. A key reaction is nucleophilic vinylic substitution, where a nucleophile attacks the double bond, leading to the displacement of a fluorine atom from the vinyl group itself.

Pentafluorostyrene reacts with nucleophiles such as sodium methoxide (B1231860), methylamine, dimethylamine, and lithium anilide, resulting in the substitution of a fluorine atom on the vinyl group.[5]

Table 3: Products of Nucleophilic Vinylic Substitution of Pentafluorostyrene [5]

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | C₆F₅CH=CH(OMe) |

| Methylamine | Methylamine | C₆F₅CH=CH(NHMe) |

| Dimethylamine | Dimethylamine | C₆F₅CH=CH(NMe₂) |

| Anilide | Lithium anilide | C₆F₅CH=CH(NHPh) |

Experimental Protocol: Reaction of Pentafluorostyrene with Sodium Methoxide [5]

-

Materials: this compound (PFS), sodium methoxide, methanol.

-

Procedure:

-

Add a solution of sodium methoxide in methanol to a solution of PFS in methanol at room temperature.

-

Stir the mixture for the specified reaction time.

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography.

-

Figure 2: Mechanism of nucleophilic vinylic substitution on pentafluorostyrene.

Cycloaddition Reactions of the Vinyl Group

While specific experimental data for cycloaddition reactions of this compound are limited in the literature, its electron-deficient vinyl group is expected to participate in various pericyclic reactions. The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory. As an electron-poor dienophile, PFS is anticipated to react readily with electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions).

[4+2] Cycloaddition (Diels-Alder Reaction)

In a typical Diels-Alder reaction, an electron-deficient alkene (dienophile) reacts with a conjugated diene. The electron-withdrawing pentafluorophenyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the PFS vinyl group, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.

Figure 3: General scheme for the Diels-Alder reaction involving pentafluorostyrene.

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions are also plausible for PFS. Upon photoexcitation, the vinyl group can react with another alkene to form a cyclobutane (B1203170) ring. These reactions often proceed through a diradical intermediate.

1,3-Dipolar Cycloaddition

PFS can also act as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The electron-deficient nature of the PFS vinyl group makes it a good reaction partner for electron-rich dipoles.

Conclusion

The vinyl group of this compound exhibits a rich and versatile reactivity profile, largely dictated by the strong electron-withdrawing effect of the pentafluorophenyl ring. Its propensity to undergo various forms of controlled and free-radical polymerization makes it a valuable monomer for the creation of advanced fluoropolymers. Furthermore, the susceptibility of its vinyl group to nucleophilic attack opens avenues for post-polymerization modification and the synthesis of novel small molecules. While specific examples of cycloaddition reactions involving PFS are not extensively documented, its electronic properties suggest it is a promising substrate for such transformations. This guide provides a foundational understanding of the core reactivity of the PFS vinyl group, offering valuable insights for researchers and professionals in drug development and materials science. Further exploration into the cycloaddition chemistry of PFS is warranted to fully exploit its synthetic potential.

References

- 1. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aromatic polyfluoro-compounds. Part XLIX. Nucleophilic replacement reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Potent Electron-Withdrawing Effects of the Pentafluorophenyl Group in Styrenic Monomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorophenyl (C₆F₅) group into styrenic monomers dramatically alters their electronic properties, profoundly influencing their polymerization behavior and the characteristics of the resulting polymers. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for various polymerization techniques, and visualizations to elucidate the fundamental principles governing the reactivity of these valuable monomers.

Core Principles: Inductive and Resonance Effects

The strong electron-withdrawing nature of the pentafluorophenyl group is the primary driver of its unique effects on styrenic monomers. This is a consequence of two main electronic phenomena:

-

Inductive Effect (-I): The five highly electronegative fluorine atoms strongly pull electron density away from the phenyl ring through the sigma bonds. This potent inductive effect is the dominant contributor to the electron-deficient character of the pentafluorophenyl group.

-

Resonance Effect (+R): While the fluorine atoms possess lone pairs that can theoretically be donated to the aromatic ring via resonance, this effect is significantly weaker than the inductive withdrawal. Consequently, the overall electronic impact of the pentafluorophenyl group is overwhelmingly electron-withdrawing.

Quantitative Analysis of Electronic Effects

The electron-withdrawing strength of the pentafluorophenyl group can be quantified using various parameters, which are crucial for predicting monomer reactivity.

Hammett and Taft Parameters

In studies of the atom transfer radical polymerization (ATRP) of substituted styrenes, a positive Hammett reaction constant (ρ) of 1.5 was observed, indicating that the polymerization is accelerated by electron-withdrawing groups. This further supports the enhanced reactivity of pentafluorostyrene in controlled radical polymerizations.

Table 1: Quantitative Electronic Effect Parameters

| Parameter | Value | Description |

| Taft Polar Substituent Constant (σ*) | 1.50[1][2] | Quantifies the polar (inductive and field) effect of the substituent. |

| Hammett Reaction Constant (ρ) for ATRP of substituted styrenes | 1.5 | Indicates the sensitivity of the polymerization rate to substituent electronic effects. |

Copolymerization Behavior

The electronic nature of the pentafluorophenyl group significantly influences its copolymerization behavior with other styrenic and acrylic monomers. This is quantitatively described by monomer reactivity ratios (r₁ and r₂).

Table 2: Monomer Reactivity Ratios for Copolymerization with Pentafluorostyrene (PFS)

| Comonomer (M₂) | r₁ (PFS) | r₂ (M₂) | Polymerization Method | Observations |

| Methyl Methacrylate (B99206) (MMA) | 3.50 ± 0.70[3][4] | 0.20 ± 0.21[3][4] | Nitroxide-Mediated Polymerization (NMP) | PFS is much more reactive towards its own radical and the MMA radical than MMA is towards either radical, leading to copolymers enriched in PFS. |

| Styrene (St) | Not explicitly found in searches | Not explicitly found in searches | RAFT, ATRP, FRP[1][2] | Studies indicate a tendency towards alternating copolymerization, suggesting that the electron-poor PFS readily reacts with the electron-rich styrene.[1][2] |

Note: While several studies have investigated the copolymerization of PFS and styrene, specific reactivity ratios were not found in the reviewed literature abstracts.

Experimental Protocols

The synthesis of well-defined polymers from pentafluorostyrene is readily achieved using controlled radical polymerization techniques. Below are detailed experimental protocols for Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.

Synthesis of Pentafluorostyrene Monomer

A detailed, step-by-step experimental protocol for the laboratory synthesis of 2,3,4,5,6-pentafluorostyrene was not explicitly available in the searched literature. However, it is commercially available from several suppliers.[5][6][7] The synthesis generally involves the reaction of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent with a two-carbon electrophile, followed by elimination.

Nitroxide-Mediated Polymerization (NMP) of Pentafluorostyrene (PFS) and Methyl Methacrylate (MMA)[3]

This protocol describes the synthesis of a random copolymer of PFS and MMA.

Materials:

-

This compound (PFS)

-

Methyl methacrylate (MMA)

-

N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyprop-2-yl) hydroxylamine (B1172632) (MAMA-SG1) (initiator)

-

N-tert-butyl-N-(1-diethoxyphosphoryl-2,2-dimethylpropyl)aminooxyl (SG1) (nitroxide)

-

Xylenes (solvent)

Procedure:

-

To a three-neck round-bottom flask equipped with a condenser and a thermocouple, add the desired amounts of MAMA-SG1, SG1, xylenes, PFS, and MMA.

-

Stir the reaction mixture and purge with nitrogen for 30 minutes.

-

Maintain a nitrogen atmosphere and heat the reaction mixture to 90 °C using a heating mantle.

-

Monitor the polymerization by taking samples periodically to determine monomer conversion by gravimetry or ¹H NMR.

-

After reaching the desired conversion, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).

-

Filter and dry the polymer under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of Pentafluorostyrene (PFS)

This generalized protocol can be adapted for the homopolymerization of PFS or its copolymerization with other styrenic monomers.[8][9]

Materials:

-

Pentafluorostyrene (PFS)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole or other suitable solvent

Procedure:

-

Add CuBr to a Schlenk flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

Add the solvent, PFS, and PMDETA to the flask via degassed syringes.

-

Stir the mixture at room temperature to form the copper-ligand complex.

-

Deoxygenate the initiator (EBiB) separately.

-

Inject the initiator into the reaction flask to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

-

Monitor the reaction by taking samples via a degassed syringe.

-

To quench the polymerization, cool the flask and expose the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Pentafluorostyrene (PFS) and Styrene (St)[1][10]

This protocol provides a general framework for the RAFT copolymerization of PFS and styrene.

Materials:

-

Pentafluorostyrene (PFS)

-

Styrene (St)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) or other suitable RAFT agent

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Dioxane or other suitable solvent

Procedure:

-

In a reaction vessel, dissolve the desired amounts of PFS, styrene, CPDT, and AIBN in the chosen solvent.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by several freeze-pump-thaw cycles.

-

Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for the desired time.

-

Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.

-

Isolate the polymer by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Conclusion

The pentafluorophenyl group is a powerful electron-withdrawing moiety that significantly enhances the reactivity of styrenic monomers in radical polymerizations. This property, quantified by its high Taft constant, leads to faster polymerization rates and a strong tendency to incorporate into copolymers, particularly with electron-rich comonomers. The use of controlled radical polymerization techniques such as NMP, ATRP, and RAFT allows for the synthesis of well-defined homopolymers and copolymers of pentafluorostyrene with controlled molecular weights and narrow dispersities. These materials are of great interest for a variety of applications, including as dielectric layers in organic electronics, and for the preparation of functional materials through post-polymerization modification of the reactive pentafluorophenyl group. This guide provides the fundamental knowledge and practical protocols for researchers to explore and utilize the unique properties of pentafluorostyrenic monomers in their own work.

References

- 1. researchgate.net [researchgate.net]